molecular formula C12H10O6 B1246345 Aureoquinone

Aureoquinone

Cat. No. B1246345
M. Wt: 250.2 g/mol
InChI Key: DWESCCREDKEKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureoquinone is a naphthoquinone that is 1,4-naphthoquinone substituted by hydroxy groups at positions 2, 5, 7,and 8 and methyl groups at positions 3 and 6. It is isolated from surface cultures of Aureobasidium and acts as a protease inhibitor. It has a role as a metabolite, a protease inhibitor and an antibacterial agent. It is a member of phenols and a hydroxy-1,4-naphthoquinone.

Scientific Research Applications

Antioxidant Effects and Mitochondrial Function

Aureoquinone, along with other ubiquinones, is studied for its antioxidant properties and its interaction with mitochondrial functions. The research by James et al. (2005) indicates that ubiquinones like Aureoquinone can act as antioxidants, preventing mitochondrial oxidative damage. These properties are significant for understanding mitochondrial functions and designing therapies for oxidative stress-related conditions (James et al., 2005).

Photoelectrochemical Detection

Mendonça et al. (2021) explored the use of Aureoquinone in enhancing the photoelectrocatalytic activity of titanium dioxide structures. This study shows the potential of Aureoquinone in improving light absorption and photocatalysis, which is essential in environmental applications and the development of sensitive detection systems (Mendonça et al., 2021).

Antiinfective and Binding Properties

Hu et al. (2002) investigated the natural and semi-synthetic compounds from the Jamaican sponge Smenospongia aurea, which include Aureoquinone. These compounds exhibited significant antimalarial and antimycobacterial activity, highlighting Aureoquinone's potential in developing new antiinfective drugs (Hu et al., 2002).

Nanocarrier-Based Formulations

Research by Singh et al. (2013) focused on using nanocarrier-based formulations to improve the oral delivery of compounds like Thymoquinone. These findings are relevant to Aureoquinone as they suggest potential methods for enhancing its bioavailability and therapeutic efficacy (Singh et al., 2013).

Therapeutic Potential in Autoimmune Diseases

Ali et al. (2020) studied Thymoquinone for its therapeutic potential in autoimmune diseases. This research is applicable to Aureoquinone, providing insights into how it might regulate inflammatory molecules and molecular signaling pathways, beneficial for treating autoimmune disorders (Ali et al., 2020).

Inhibiting Virulence Factors of Candida albicans

Falkensammer et al. (2008) explored the inhibitory effects of Aureoquinone on the adhesion of Candida albicans, a common fungal pathogen. This suggests a potential application of Aureoquinone in treating fungal infections by targeting virulence factors rather than killing the yeast itself (Falkensammer et al., 2008).

Computer-Aided Drug Discovery

Talele et al. (2010) discussed the role of computer-aided drug discovery in the development of novel bioactive molecules. While not directly studying Aureoquinone, this research underlines the importance of computational methods in drug design, which can be applied to the development of drugs based on Aureoquinone (Talele et al., 2010).

properties

Product Name

Aureoquinone

Molecular Formula

C12H10O6

Molecular Weight

250.2 g/mol

IUPAC Name

4,5,7,8-tetrahydroxy-3,6-dimethylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O6/c1-3-7(13)5-6(11(17)9(3)15)12(18)10(16)4(2)8(5)14/h13-15,17H,1-2H3

InChI Key

DWESCCREDKEKQP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)C)O

Canonical SMILES

CC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)C)O

synonyms

aureoquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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